Bispyrazole vs. Isoxazoline: Structural Chemotype Differentiation of Tigolaner
Tigolaner belongs to the bispyrazole chemical class, structurally distinct from the isoxazoline class that includes afoxolaner, fluralaner, sarolaner, and lotilaner [1]. This is a binary structural distinction rather than a potency gradation. The bispyrazole core comprises a bipyrazole scaffold, whereas isoxazolines feature an isoxazoline heterocycle. This chemotype differentiation establishes tigolaner as a non-isoxazoline GABA-Cl modulator, relevant for procurement scenarios requiring structural diversification, addressing potential cross-resistance concerns, or satisfying regulatory preferences for novel chemotypes [1].
| Evidence Dimension | Chemical class / Scaffold |
|---|---|
| Target Compound Data | Bispyrazole (bipyrazole core) |
| Comparator Or Baseline | Isoxazoline (afoxolaner, fluralaner, sarolaner, lotilaner) |
| Quantified Difference | Categorical (bispyrazole ≠ isoxazoline) |
| Conditions | Structural classification per IUPAC |
Why This Matters
This structural distinction provides procurement justification for applications where isoxazoline-class agents are unsuitable due to cross-resistance concerns, patent constraints, or regulatory preferences for alternative chemotypes.
- [1] Décor A, Maue M, Schwarz HG, et al. Discovery of the new active ingredient tigolaner, an allosteric modulator of the GABA-gated chloride channel for use as a spot-on ectoparasiticide in animal health. Bioorg Med Chem Lett. 2025;128:130352. View Source
